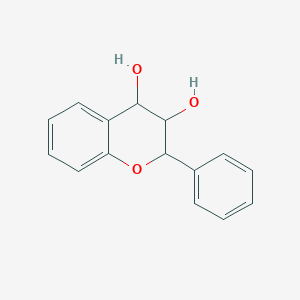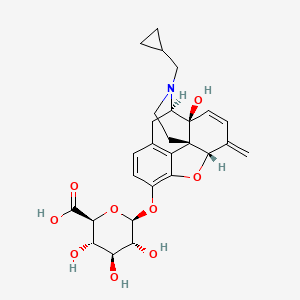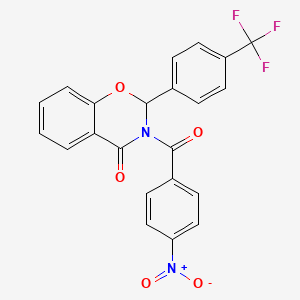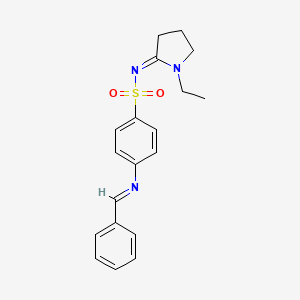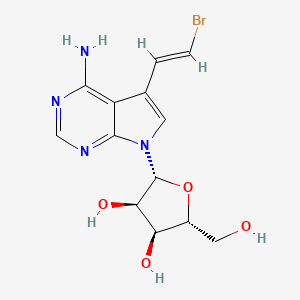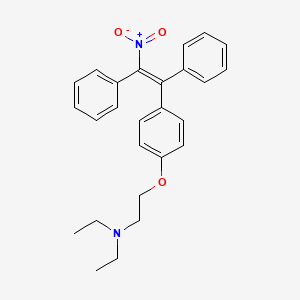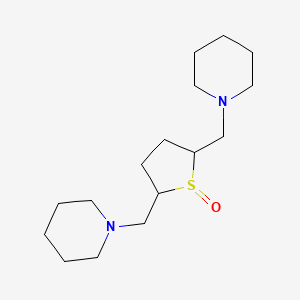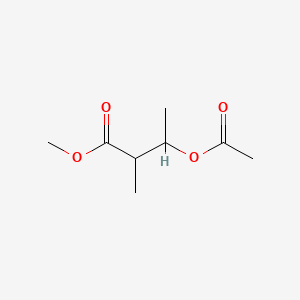
Methyl 3-acetoxy-2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetoxy-2-methylbutyrate is an organic compound with the molecular formula C8H14O4. It is an ester, characterized by its distinct chemical structure which includes an acetoxy group and a methylbutyrate moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetoxy-2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2-methylbutyric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetoxy-2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetoxy-2-methylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-acetoxy-2-methylbutyrate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into acids and alcohols. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-methylbutyrate
- Methyl 3-acetoxy-2-methylenebutyrate
- Methyl trimethylacetate
Uniqueness
Methyl 3-acetoxy-2-methylbutyrate is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
139564-42-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 3-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 |
InChI Key |
UYUNIPJXXCRQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC(=O)C)C(=O)OC |
density |
1.034-1.044 (20°) |
physical_description |
Colourless clear liquid; Strong sweet fruity aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
